

electronic band structure of crystalline Arsenic triselenide

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Compound of Interest

Compound Name: Arsenic triselenide

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An In-Depth Technical Guide to the Electronic Band Structure of Crystalline **Arsenic Triselenide**

This technical guide provides a comprehensive overview of the electronic band structure of crystalline **arsenic triselenide** (As_2Se_3). It is intended for researchers, scientists, and professionals in materials science and semiconductor physics. This document synthesizes findings from both experimental and theoretical studies, presenting quantitative data in structured tables and illustrating key concepts and processes with diagrams.

Introduction

Crystalline **arsenic triselenide** (As_2Se_3) is a chalcogenide semiconductor that has garnered significant interest due to its unique optical and electronic properties. As a layered material, it exhibits anisotropic characteristics that are of fundamental scientific interest and have potential applications in various optoelectronic devices.[1] Understanding its electronic band structure is crucial for elucidating its physical properties and for the design and optimization of such devices. This guide details the crystal structure, the nature of the electronic bands, and the experimental and theoretical methodologies used to characterize them.

Crystal Structure

Crystalline As_2Se_3 possesses a monoclinic structure belonging to the $P2_1/c$ space group.[2] The structure is characterized by its two-dimensional nature, consisting of covalently bonded

As₂Se₃ layers that are held together by weaker van der Waals forces.[1] This layered structure is a key determinant of its anisotropic physical properties.

Each arsenic (As) atom is coordinated to three selenium (Se) atoms in a trigonal pyramidal geometry, while each selenium atom is bonded to two arsenic atoms.[2][3] The unit cell contains 20 atoms, comprising eight As atoms and twelve Se atoms.[3]

Table 1: Crystallographic Data for Crystalline **Arsenic Triselenide** (As₂Se₃)

Parameter	Value	Reference
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[2]
Lattice Parameters	a = 4.256 Å, b = 9.577 Å, c = 12.191 Å	[3]
β = 109.751°	[3]	
Atoms per Unit Cell	20	[2]
Density	4.57 g·cm ⁻³	[2]

Electronic Band Structure

The electronic band structure of crystalline As₂Se₃ is that of a semiconductor with a distinct energy gap between the valence and conduction bands. The nature of this band gap, whether direct or indirect, is a subject of ongoing research, with different studies providing varying results.

The valence band is primarily composed of non-bonding lone-pair p-orbitals of selenium atoms at its upper region, with contributions from As-Se bonding p-orbitals at lower energies.[4][5] The lowest part of the valence band and deeper energy levels are formed by the s-orbitals of As and Se.[4][5] The conduction band is largely formed from antibonding As-Se p-orbitals.

Experimental Determination of Band Structure

A variety of experimental techniques have been employed to probe the electronic structure of As_2Se_3 . These methods provide valuable information about band gaps, the density of states, and the energies of valence and conduction bands.

Key Experimental Techniques

- **X-ray Photoemission Spectroscopy (XPS):** This technique is used to investigate the density of valence states by analyzing the kinetic energy of photoemitted electrons upon X-ray irradiation.^{[1][5]} It provides direct information about the occupied electronic states.
- **Angle-Resolved Photoemission Spectroscopy (ARPES):** ARPES is a powerful tool for directly mapping the electronic band structure (energy versus momentum) of crystalline solids.^{[6][7]} It measures the kinetic energy and emission angle of photoelectrons, which can be used to reconstruct the band dispersion.
- **Optical Spectroscopy (Absorption and Reflectivity):** These methods are used to determine the optical band gap and to study interband electronic transitions.^{[1][8]} The absorption edge in the optical spectrum is commonly used to estimate the band gap energy.

Experimental Protocol: Optical Absorption Spectroscopy for Band Gap Determination

- **Sample Preparation:** A thin, polished, and plane-parallel sample of crystalline As_2Se_3 is prepared. The thickness of the sample is accurately measured.
- **Spectrophotometer Setup:** A UV-Vis-NIR spectrophotometer is used to measure the optical transmission and reflection spectra over a wide wavelength range.
- **Data Acquisition:** The transmittance (T) and reflectance (R) spectra are recorded.
- **Calculation of Absorption Coefficient (α):** The absorption coefficient is calculated from the transmittance and reflectance data using the Beer-Lambert law, corrected for multiple reflections.
- **Tauc Plot Analysis:** To determine the nature of the optical transition and the band gap energy (E_g), a Tauc plot is constructed. The relationship between the absorption coefficient (α), photon energy ($h\nu$), and the band gap (E_g) is given by the Tauc relation: $(\alpha h\nu)^n = A(h\nu - E_g)$,

where A is a constant and the exponent n depends on the nature of the electronic transition ($n = 1/2$ for direct allowed, $n = 2$ for indirect allowed transitions).

- **Band Gap Extraction:** The linear portion of the $(\alpha h\nu)^n$ vs. $h\nu$ plot is extrapolated to the energy axis (where $(\alpha h\nu)^n = 0$) to determine the optical band gap, E_g .

Theoretical Calculations of Band Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in providing theoretical insights into the electronic band structure of As_2Se_3 .

[3][4][9] These calculations can predict the band gap, density of states, and the orbital character of the electronic bands. Different approximations to the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are commonly used.[3][10]

Theoretical studies have confirmed the semiconducting nature of crystalline As_2Se_3 and have provided detailed information on the contributions of atomic orbitals to the valence and conduction bands.[4][9] For instance, calculations have shown that the top of the valence band is dominated by Se p-states, which is consistent with experimental XPS data.[3]

Data Summary

The following tables summarize the key quantitative data on the crystallographic and electronic properties of crystalline As_2Se_3 from various experimental and theoretical studies.

Table 2: Experimentally Determined Electronic Properties of Crystalline As_2Se_3

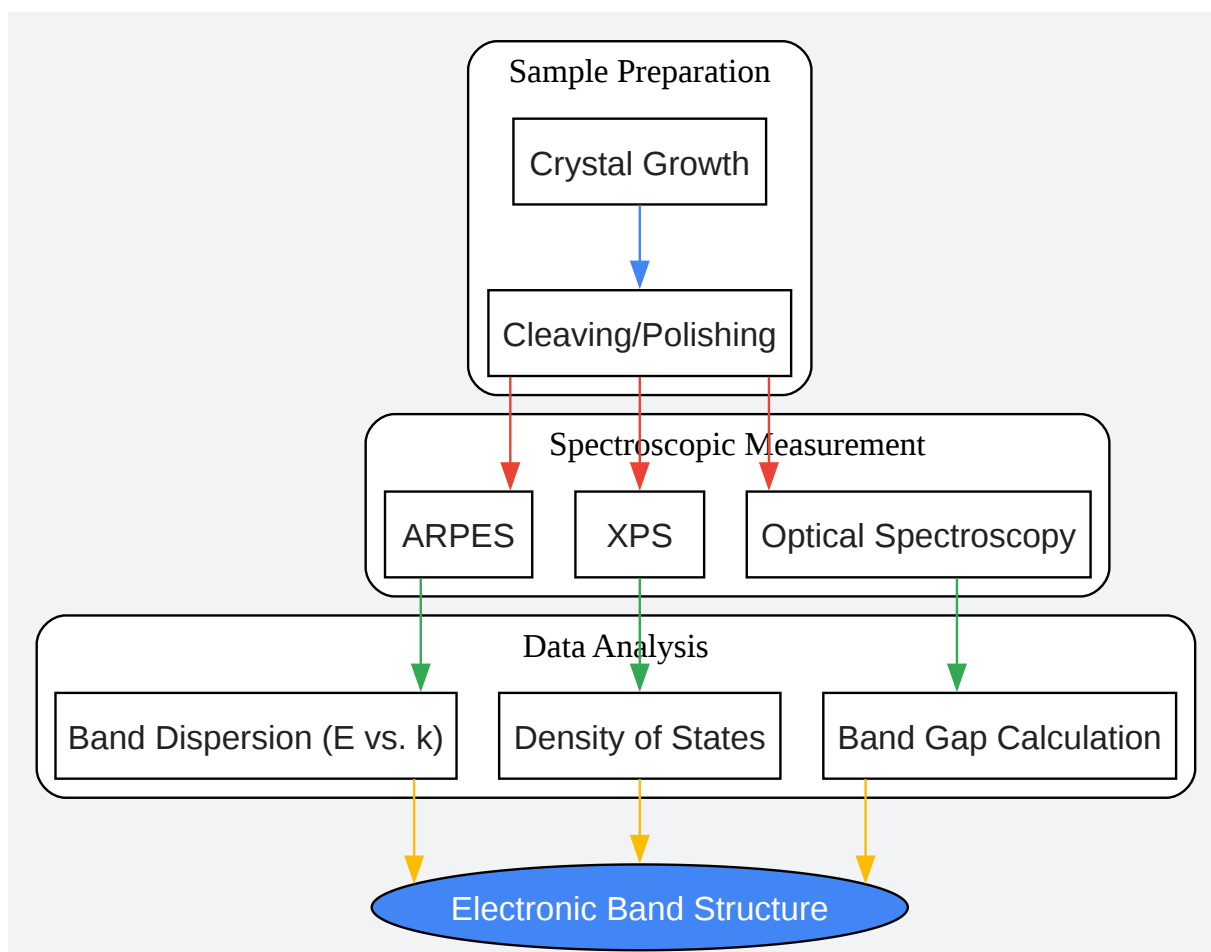
Property	Value (eV)	Method	Reference
Optical Band Gap	~1.6 - 1.8	Optical Absorption	[1][8]

Table 3: Theoretically Calculated Electronic Properties of Crystalline As_2Se_3

Property	Value (eV)	Method	Reference
Band Gap	1.925 (Indirect)	DFT-GGA	[3]
Band Gap	~1.0 (LDA)	DFT	[4]

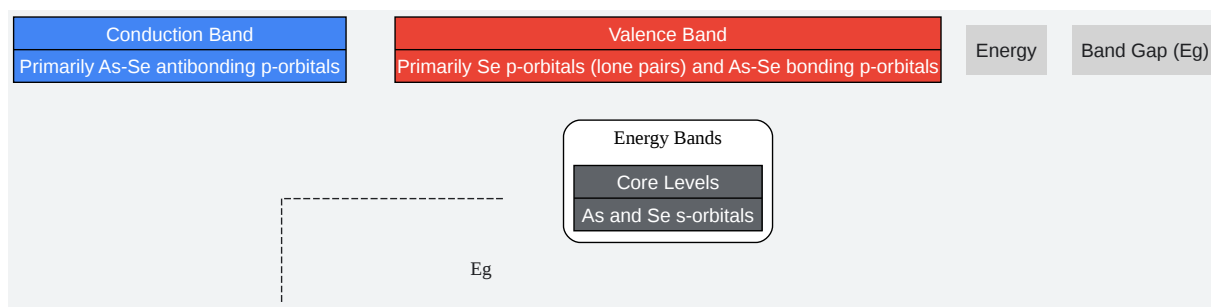
Visualizations

The following diagrams illustrate the experimental workflow for band structure characterization and provide a conceptual representation of the electronic band structure of As_2Se_3 .



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Caption: Experimental workflow for characterizing the electronic band structure.



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Caption: Conceptual diagram of the electronic band structure of As_2Se_3 .

Conclusion

The electronic band structure of crystalline **arsenic triselenide** is a key area of study for understanding its fundamental properties and for its application in electronic and optoelectronic technologies. Its layered monoclinic structure gives rise to anisotropic properties, and it is a semiconductor with a band gap that has been investigated through various experimental and theoretical methods. While there is a general consensus on the overall features of its band structure, further research, particularly using advanced techniques like angle-resolved photoemission spectroscopy, will be crucial for a more detailed and precise understanding of its electronic properties.

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